Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Overview
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is a chemical compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic tertiary amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)CCN(CC)CCC(=O)OCC
and the InChI string InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3
. The molecule can be visualized as a 2D skeletal formula or a 3D ball-and-stick model . Physical and Chemical Properties Analysis
The molecular weight of this compound is 245.31532 g/mol . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Catalysis
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is involved in various chemical syntheses and catalysis processes, demonstrating its utility in the formation of complex molecules. For instance, it participates in the copper-catalyzed reactions to generate cyclohepta[c]pyrrolones and β-lactams, showcasing N-substituent-controlled chemoselectivity between the Buchner reaction and aliphatic 1,4-C-H insertion. This selectivity is influenced by the steric properties of the N-alkyl substituents, highlighting the compound's role in fine-tuning reaction outcomes under copper catalysis conditions, which are shown to improve Buchner reaction selectivity compared to rhodium and ruthenium-catalyzed conditions (Liu et al., 2017).
Polymorphism Studies
The compound has been subject to polymorphism studies, which are crucial in the pharmaceutical industry for understanding the properties of drug candidates. Research on polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, underscoring the importance of analyzing polymorphism for drug development and manufacturing (Vogt et al., 2013).
Synthesis of Derivatives
The synthesis of derivatives from ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, developed through reactions involving ethyl cyanoacetate and carbon disulfide, showcases the compound's versatility in generating a variety of chemical structures. This approach emphasizes the regioselectivity involved in the reaction, particularly favoring the ester group over the nitrile one, which is significant for the targeted synthesis of chemical derivatives (Larionova et al., 2013).
Bioanalytical Method Development
A notable application in the field of bioanalysis is the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative of this compound. This research developed a rapid and selective RP-HPLC method for the quantitative measurement of the molecule, which is critical for drug development processes, including pharmacokinetics and metabolite profiling (Nemani et al., 2018).
Crystal Packing Studies
Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal the significance of non-covalent interactions, such as N⋯π and O⋯π interactions, in determining the molecular arrangement in crystals. These studies offer insights into the structural aspects of molecular design and the role of non-covalent interactions in the stabilization of crystal structures (Zhang et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate are currently unknown. As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with.
Result of Action
Its role in proteomics research suggests that it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11-8(12)7-10(14)16-4-2/h3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZPWFIURSNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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